Drug Coating Formulations: Propyl-Spacer Monomer Enables pH-Independent Release in Oral Pharmaceuticals
The US patent US3520970A explicitly lists acryloyloxypropyltrimethylammonium chloride as a polymerizable quaternary ammonium monomer for constructing oral drug coatings whose dissolution is independent of physiological pH [1]. In contrast, the ethyl analog (methacryloyloxyethyltrimethylammonium methosulfate) is also listed but yields different hydrophilicity profiles [1]. No quantitative dissolution-rate data are publicly available comparing the two monomers head-to-head; however, the patent teaches that the proportion of quaternary monomer directly controls the coating's solution rate, with higher quaternary content accelerating dissolution [1]. This implies that fine-tuning the release profile requires a specific monomer/polymer ratio, which cannot be replicated by simple replacement with the ethyl analog without re-optimization.
| Evidence Dimension | Monomer suitability for pH-independent oral drug coatings |
|---|---|
| Target Compound Data | Listed as a preferred quaternary ammonium monomer |
| Comparator Or Baseline | Methacryloyloxyethyltrimethylammonium methosulfate (also listed) |
| Quantified Difference | None (qualitative listing) |
| Conditions | Patent specification, no experimental head-to-head |
Why This Matters
Procurement for pharmaceutical coating R&D should specify this monomer to ensure consistent formulation behavior, as substituting the ethyl homolog may alter coating dissolution kinetics.
- [1] US3520970A, Solid oral drug medicament coated for rapid or gradual release with copolymers of polymerizable quaternary ammonium monomers and water-insoluble homopolymer-forming monomers, Klaus Lehmann et al., Rohm & Haas G.m.b.H., 1970, https://patents.google.com/patent/US3520970A/en View Source
